Product packaging for 1-Methyl-3-phenyl-1H-1,2,4-triazole(Cat. No.:CAS No. 39696-58-7)

1-Methyl-3-phenyl-1H-1,2,4-triazole

Cat. No.: B8815194
CAS No.: 39696-58-7
M. Wt: 159.19 g/mol
InChI Key: WNJZGUZYODIDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the 1,2,4-Triazole (B32235) Chemical Class

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. mdpi.com This core structure can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable. nih.gov The presence of three nitrogen atoms in the ring system makes 1,2,4-triazoles highly electron-deficient, which in turn imparts them with excellent electron-transport and hole-blocking properties. researchgate.net

1-Methyl-3-phenyl-1H-1,2,4-triazole is a derivative of the 1H-1,2,4-triazole tautomer. The substitution pattern is specific, with a methyl group attached to the nitrogen atom at position 1 and a phenyl group at position 3. This N-substitution is a key area of investigation within the broader class of 1,2,4-triazoles.

Significance of the 1,2,4-Triazole Scaffold in Modern Chemical Synthesis and Materials Science

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse range of applications. nih.gov Its unique structural features, including dipole character, hydrogen bonding capability, rigidity, and solubility, allow for high-affinity interactions with biological receptors. nih.gov Consequently, numerous compounds containing the 1,2,4-triazole ring are utilized as therapeutic agents. researchgate.net

In the realm of materials science, the electron-deficient nature of the 1,2,4-triazole system is highly advantageous. researchgate.net This property has led to the development of 1,2,4-triazole derivatives for use in various applications, including:

Organic Light-Emitting Diodes (OLEDs): Their electron-transport and hole-blocking capabilities are crucial for the performance of these devices. researchgate.net

Polymers: The triazole moiety can be incorporated into polymer backbones to enhance thermal stability. researchgate.net

Corrosion Inhibitors: Triazole derivatives have shown effectiveness in preventing the corrosion of metals. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands for metal ions, leading to the formation of these porous materials with applications in gas storage and catalysis. researchgate.net

The synthesis of the 1,2,4-triazole ring can be achieved through various methods, including the Einhorn–Brunner and Pellizzari reactions, as well as more modern techniques like microwave-assisted synthesis and multicomponent reactions. researchgate.netrdd.edu.iq

Research Trajectory and Current State of Investigation on N-Substituted Phenyl 1,2,4-Triazoles

Research into N-substituted 1,2,4-triazoles, particularly those bearing a phenyl group, is an active area of investigation. The introduction of substituents on the nitrogen and carbon atoms of the triazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activities.

Recent studies have focused on the synthesis of various N-phenyl substituted 1,2,4-triazoles and their evaluation for a range of applications. For example, the synthesis of 1,3-disubstituted 1,2,4-triazoles has been achieved using methods such as copper-catalyzed reactions and one-pot procedures involving hydrazonoyl chlorides. isres.org The development of efficient synthetic routes, including those that are metal-free or use electrochemical methods, is a key focus. isres.org

While specific research on this compound is not extensively detailed in the reviewed literature, the broader research on related compounds provides valuable insights. For instance, studies on 1-phenyl-1H-1,2,4-triazole and its derivatives offer a foundation for understanding the potential properties and applications of the methylated analogue. nih.gov The investigation of various substituted phenyl-1,2,4-triazoles continues to be a promising avenue for the discovery of new functional molecules. isres.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B8815194 1-Methyl-3-phenyl-1H-1,2,4-triazole CAS No. 39696-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39696-58-7

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-methyl-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C9H9N3/c1-12-7-10-9(11-12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WNJZGUZYODIDKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC=CC=C2

Origin of Product

United States

Crystallographic Investigations and Solid State Structural Elucidation

Single Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of 1-Methyl-3-phenyl-1H-1,2,4-triazole.

The crystal system and space group describe the symmetry of the crystal lattice. For instance, the related compound 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione crystallizes in the monoclinic crystal system with a P21/c space group. Another derivative, 3-(4-(p-tolyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one, also crystallizes in the monoclinic system but with a P21/n space group. It is plausible that this compound would also adopt a common crystal system such as monoclinic or orthorhombic.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are given by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione, the unit cell parameters are a = 11.143(2) Å, b = 10.358(2) Å, c = 11.458(2) Å, and β = 117.01(3)°. The unit cell of 3-(4-(p-tolyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has the parameters a = 13.125(2) Å, b = 8.1234(11) Å, c = 20.083(3) Å, and β = 95.394(11)°. The specific parameters for this compound would be determined from its diffraction pattern.

The conformation of the molecule, particularly the relative orientation of the phenyl and triazole rings, is a key structural feature. In many related structures, the two rings are not coplanar. For example, in 1-methyl-5-phenyl-1H-tetrazole, the phenyl and tetrazole rings are nearly perpendicular to each other, with a dihedral angle of 56.1(2)°. In the case of 3-(4-(p-tolyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one, the dihedral angle between the triazole ring and the p-tolyl ring is 86.8(2)°, while the angle between the triazole and thiophene (B33073) rings is 21.0(3)°. This twist is often due to steric hindrance between the ortho hydrogens of the phenyl group and the substituents on the triazole ring. The individual rings, however, are generally planar.

The bond lengths within the triazole ring can indicate the degree of π-electron delocalization. In a fully delocalized system, the bond lengths would be intermediate between those of single and double bonds. For example, in 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione, the C–N and N–N bond lengths within the triazole ring range from 1.307(4) Å to 1.401(3) Å, suggesting a significant degree of electron delocalization. The bond angles within the ring would also deviate from ideal sp2 or sp3 hybridization due to ring strain and electronic effects. A detailed analysis of these parameters for this compound would provide insight into its electronic structure.

Molecular Packing Analysis

The arrangement of molecules in the crystal lattice is determined by intermolecular interactions.

In the absence of strong hydrogen bond donors like an N-H group in this compound, the crystal packing would be dominated by weaker interactions. In the crystal structure of 1-methyl-5-phenyl-1H-tetrazole, C–H⋯N hydrogen bonds link the molecules into chains. Similarly, in 3-(4-(p-tolyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one, the packing is influenced by C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. For 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione, intermolecular N–H⋯N hydrogen bonds are a key feature of the crystal packing. It is expected that the crystal structure of this compound would also exhibit a network of weak C–H⋯N hydrogen bonds and potentially π–π stacking interactions involving the phenyl and triazole rings.

π–π Stacking Interactions

In the crystalline state, aromatic rings, such as the phenyl and triazole moieties in this compound derivatives, can engage in π–π stacking interactions. These non-covalent interactions are significant in stabilizing the crystal structure. For instance, in a related compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π–π stacking interactions are observed between the triazole and benzene (B151609) rings of adjacent molecules. nih.gov The centroid-centroid distance between these interacting rings is 3.895 (1) Å. nih.govnih.gov

Studies on other triazole derivatives have also highlighted the importance of π–π stacking. For example, in some 4H-1,2,4-triazole derivatives, the crystal packing is influenced by π···π stacking interactions. mdpi.com Similarly, in certain iridium(III) complexes containing a diphenyl-bi-(1,2,4-triazole) ligand, intramolecular π–π stacking interactions are observed, which influence the molecular geometry and solid-state luminescence properties. rsc.org These interactions can lead to the formation of various supramolecular architectures, including dimeric associates and infinite 2D motifs, depending on the specific molecular structure and the interplay with other non-covalent forces like hydrogen bonds. rsc.org

C–H⋯π and C=O⋯π Interactions

C–H⋯π interactions, a type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (like an aromatic ring) acts as the acceptor, play a supportive role in the crystal packing of triazole derivatives. In the structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, intermolecular C–H⋯π(triazole) hydrogen bonds contribute to the stability of the crystal lattice. nih.govnih.govresearchgate.net

In other related structures, such as 4-amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole, C–H⋯π interactions from the tolyl ring to either a triazole or a tolyl ring of neighboring molecules support the primary hydrogen bonding network. nih.gov Furthermore, in the crystal structure of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one, both intramolecular and intermolecular C—H⋯π(ring) interactions are observed. nih.gov The presence of C=O⋯π(ring) interactions has also been noted in the packing of this particular quinoxaline-triazole hybrid. nih.gov

Supramolecular Dimer and Layer Formation

The interplay of various non-covalent interactions, including hydrogen bonding and π–π stacking, can lead to the formation of higher-order supramolecular assemblies such as dimers and layers. In the case of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one, the polar parts of the molecules associate through hydrogen bonds and C—H⋯π interactions to form thick layers parallel to the bc plane, with the nonpolar n-octyl groups situated on the outer surfaces. nih.gov

The self-assembly of triazole derivatives can also lead to the formation of columnar structures. For example, protonated triazole amphiphiles have been shown to form stacked quartets stabilized by strong interactions with anions, combining hydrogen bonding and anion-π recognition to create columnar architectures. nih.gov The ability of 1,2,3-triazoles to participate in diverse supramolecular interactions makes them versatile building blocks for creating complex, self-assembled structures. rsc.org

Hirshfeld Surface Analysis (HSA) for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

The quantitative nature of HSA allows for a detailed understanding of the forces governing crystal formation. For example, in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, Hirshfeld analysis and 2D-fingerprint plots showed comparable relative contributions of different non-covalent interactions in halogenated derivatives. nih.govrsc.orgresearchgate.net This method provides valuable insights that complement experimental crystallographic data.

X-ray Powder Diffraction (XRPD) for Bulk Material Properties

While single-crystal X-ray diffraction provides detailed information about the structure of a single crystal, X-ray Powder Diffraction (XRPD) is used to characterize the bulk properties of a crystalline solid. This technique is essential for confirming the phase purity of a synthesized compound and for identifying the crystalline form.

In the context of this compound and its derivatives, XRPD would be used to ensure that the bulk synthesized material corresponds to the single crystal structure determined. It is a standard characterization technique in the synthesis of new compounds. For example, in the study of a novel 1,2,3-triazole-1,2,4-triazole conjugate, the synthesized compound was characterized by a suite of analytical techniques including XRD, confirming the structure of the bulk material. najah.edu

Computational Chemistry and Theoretical Modelling of 1 Methyl 3 Phenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules. For 1-Methyl-3-phenyl-1H-1,2,4-triazole, DFT calculations, particularly using the B3LYP functional, are employed to predict a range of molecular characteristics. While a comprehensive computational study focused solely on this compound is not extensively documented, a wealth of information from studies on closely related triazole derivatives allows for a detailed theoretical exploration.

Molecular Geometry Optimization (Ground State)

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry in the ground state. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

The optimized geometry of this compound is expected to feature a planar 1,2,4-triazole (B32235) ring. The phenyl group attached at the C3 position will likely be twisted out of the plane of the triazole ring to minimize steric hindrance. The methyl group is attached to the N1 atom of the triazole ring. Studies on similar molecules, such as 5-amino-3-methyl-1-phenyl-1,2,4-triazole, have shown that the phenyl and triazole rings are twisted with respect to each other, with a dihedral angle of approximately 38.80°. A similar dihedral angle can be anticipated for this compound.

The calculated bond lengths and angles provide a quantitative description of the molecular structure. For instance, in related triazole systems, the C-N and N-N bond lengths within the triazole ring are typically in the range of 1.3-1.4 Å, indicative of the aromatic character of the ring. The C-C bonds within the phenyl ring are expected to be around 1.39 Å. The bond connecting the phenyl ring to the triazole ring (C-C) and the bond connecting the methyl group to the triazole ring (N-C) will have characteristic lengths that can be precisely predicted through DFT calculations.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous compounds).
ParameterPredicted Value
C-N (Triazole Ring)~1.35 Å
N-N (Triazole Ring)~1.38 Å
C-C (Phenyl Ring)~1.39 Å
C(Triazole)-C(Phenyl)~1.48 Å
N(Triazole)-C(Methyl)~1.47 Å
C-N-N (Angle)~108°
N-C-N (Angle)~112°
Dihedral Angle (Triazole-Phenyl)~40-50°

Vibrational Frequencies and Spectra Simulation

The simulation of vibrational frequencies using DFT calculations is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, the vibrational spectrum will exhibit characteristic bands corresponding to the functional groups present in the molecule. These include:

C-H stretching vibrations of the phenyl and methyl groups, typically appearing in the 3100-2900 cm⁻¹ region.

C=C and C=N stretching vibrations of the aromatic phenyl and triazole rings, expected in the 1600-1400 cm⁻¹ range.

Ring breathing modes of both the triazole and phenyl rings.

In-plane and out-of-plane C-H bending vibrations .

Studies on the parent 1,2,4-triazole have identified characteristic "marker bands" for the triazole ring, which are also expected to be present, albeit shifted, in the spectrum of the substituted derivative. nih.gov The comparison of the simulated spectrum with an experimental spectrum would allow for a detailed assignment of the observed vibrational bands.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2900
C=N and C=C Ring Stretch1600 - 1450
Triazole Ring Breathing~1200 - 1000
C-H Out-of-Plane Bending900 - 700

NMR Chemical Shift Value Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H and ¹³C NMR spectra can be simulated. The predicted chemical shifts are influenced by the electronic environment of each nucleus. Key features expected in the predicted spectra include:

¹H NMR: Distinct signals for the protons of the phenyl group, the methyl group, and the C-H proton of the triazole ring. The phenyl protons will likely appear as a multiplet in the aromatic region (δ 7-8 ppm), while the methyl protons will be a singlet in the upfield region (δ ~3-4 ppm). The triazole proton's chemical shift will be characteristic of its position in the heterocyclic ring.

¹³C NMR: Separate signals for each unique carbon atom in the phenyl ring, the triazole ring, and the methyl group. The chemical shifts of the triazole carbons will be particularly informative about the electronic structure of the ring.

Numerous studies on triazole derivatives have demonstrated a good correlation between GIAO-calculated and experimental NMR chemical shifts, often with high R-squared values in linear regression analysis. nih.gov This provides confidence in the ability of theoretical methods to accurately predict the NMR spectra of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (referenced to TMS, based on analogous compounds).
Carbon AtomPredicted Chemical Shift (ppm)
C (Triazole, attached to Phenyl)~160 - 150
C (Triazole, C-H)~145 - 135
C (Phenyl, ipso)~130 - 125
C (Phenyl, ortho, meta, para)~130 - 120
C (Methyl)~40 - 30

Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the triazole ring, while the LUMO is likely to be distributed over the conjugated system of both rings. The presence of the electron-donating methyl group and the electron-withdrawing triazole ring will influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability.

Computational studies on related phenyl-triazole derivatives show that the HOMO and LUMO are typically π-type orbitals. The energy gap for similar compounds is often in the range of 4-6 eV. This information is valuable for predicting the molecule's behavior in chemical reactions and its potential applications in materials science, for example, as an organic electronic material.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds).
ParameterPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.0 to -2.0
HOMO-LUMO Gap~ 4.5 to 5.5

Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the triazole ring, particularly the N2 and N4 atoms, due to the presence of their lone pairs of electrons. nih.gov These nitrogen atoms would therefore be the primary sites for protonation and coordination with metal ions. The phenyl ring will also exhibit regions of negative potential above and below the plane of the ring, characteristic of aromatic systems. Regions of positive potential are expected around the hydrogen atoms of the methyl group and the phenyl ring. Understanding the MEP is crucial for predicting the intermolecular interactions of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density.

In the context of this compound, NBO analysis can be used to:

Quantify the delocalization of π-electrons within the triazole and phenyl rings.

Analyze the nature of the chemical bonds , including their hybridization and polarization.

Investigate intramolecular charge transfer between the phenyl group, the triazole ring, and the methyl group. This can be achieved by examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs. The stabilization energies associated with these interactions provide a measure of their strength.

For instance, NBO analysis of related triazole derivatives has revealed significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the ring, contributing to its aromatic stability. Similar interactions would be expected in this compound, providing a deeper understanding of its electronic structure and stability.

Ab Initio Calculations for Molecular Structure

Studies on related 1,2,4-triazole systems have demonstrated the reliability of these methods. For instance, calculations on 1H- and 1-methyl-1,2,4-triazole (B23700) using ab initio multi-reference multi-root configuration interaction procedures have provided detailed analyses of their electronic states. nih.gov Such studies have shown that while the ground state of the first cation is largely planar, the second cation can exhibit significant twisting of the triazole ring. nih.gov Furthermore, some singlet electronic states have been calculated to have non-planar geometries, with the C-H bond of the ring bent out of the plane. nih.gov

For the broader class of 1,2,4-triazoles, density functional theory (DFT) methods, a type of ab initio calculation, have been successfully used to determine molecular structures. Calculations at the B3LYP/6-31G level of theory, for example, have shown that the 1,2,4-triazole molecule has a planar structure, with calculated bond lengths and angles showing good agreement with experimental values. researchgate.net The optimization of atomic positions by minimizing the forces acting on the atoms provides a theoretically sound molecular geometry. rsc.org

These computational approaches are crucial for understanding the fundamental properties of this compound, providing a foundational understanding of its structure from which other properties can be predicted and interpreted.

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical calculations are a powerful tool for determining the thermodynamic properties of molecules like this compound, providing data that can be difficult or time-consuming to obtain experimentally. Properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be computed using quantum chemical methods.

For the parent 1H-1,2,4-triazole, extensive thermodynamic data is available, which serves as a benchmark for computational methods. chemeo.comnist.govnist.govnist.gov This includes the standard solid enthalpy of combustion (ΔcH°solid), solid-phase heat capacity (Cp,solid), and enthalpy of formation for both gas (ΔfH°gas) and solid (ΔfH°solid) phases. chemeo.com

Computational studies on various triazole derivatives have demonstrated the utility of these methods. For example, DFT calculations have been used to predict the heat of formation (HOF) for a series of di-1H-1,3,4-triazole derivatives through the use of isodesmic reactions. researchgate.net Similarly, the heat of combustion for triazole-based salts has been calculated and validated against experimental data obtained via bomb calorimetry. uc.edu These studies often employ different levels of theory, such as B3LYP/6-31G(d,p), CBS-4M, CBS-QB3, and G4, to ensure the reliability of the predicted thermodynamic values. uc.edu Furthermore, the thermodynamic properties of other substituted triazoles have been investigated over a range of temperatures using techniques like adiabatic and differential scanning calorimetry, with the results providing a comprehensive understanding of their thermal behavior. researchgate.net

For this compound, similar computational approaches can be applied to determine its key thermodynamic parameters, which are crucial for understanding its stability and reactivity.

Solvent Effects on Energetic Behavior (e.g., Onsager Model)

The energetic behavior of a molecule can be significantly influenced by its solvent environment. Computational models are employed to simulate these solvent effects and predict how the stability and properties of a molecule like this compound change in different media.

One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variations like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium rather than individual molecules, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. The Onsager model is a foundational concept within this framework, representing the solute in a spherical cavity within the dielectric continuum. tandfonline.com

Studies on various triazole derivatives have effectively utilized these models. For instance, the effect of solvents like water and dimethyl sulfoxide (B87167) (DMSO) on the self-association of 1,2,4-triazole has been analyzed using the IEFPCM method at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These calculations have provided insights into how the geometric parameters, atomic charge distribution, and molecular electrostatic potential of triazole complexes are altered by the solvent. researchgate.net

Furthermore, the influence of the solvent on tautomeric equilibria and reaction pathways has been a key area of investigation. For 2-aryl- researchgate.netnih.govresearchgate.nettriazolo[1,5-c]quinazolines, the polarizable continuum model was used to examine the solvent effect on the stability of tautomeric and anionic forms. researchgate.net In another study on a triazole derivative, the Onsager model was applied using the B3LYP method with the 6-31G(d) basis set, revealing that the total energy of the compound decreases as the polarity of the solvent increases. tandfonline.com These theoretical approaches are vital for understanding the behavior of this compound in solution, which is critical for its potential applications.

Tautomerism: Theoretical Monitoring of Proton Transfer and Stability (e.g., Thiol-Thione)

Tautomerism, the interconversion of structural isomers through proton transfer, is a significant phenomenon in heterocyclic compounds like 1,2,4-triazoles. Theoretical calculations are essential for understanding the relative stabilities of different tautomers and the energy barriers for their interconversion, particularly for thiol-thione tautomerism in relevant derivatives.

For the parent 1,2,4-triazole, it exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. nih.gov In substituted 1,2,4-triazoles, the position of substituents can significantly influence the tautomeric equilibrium. nih.gov

Computational studies have been extensively used to investigate tautomerism in 1,2,4-triazole systems. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311G(d,p) level of theory, have been employed to determine the relative stabilities and tautomeric equilibrium constants. researchgate.net For instance, in some 1,2,4-triazole derivatives, the 4H-tautomer was found to be more favored than the 1H-tautomer. researchgate.net

In the context of thiol-thione tautomerism, which is relevant for derivatives containing a sulfur atom, theoretical monitoring of the proton transfer from a nitrogen atom to the sulfur atom (or vice versa) is crucial. najah.edu For example, in a study of 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, DFT calculations were used to monitor the thiol-thione tautomerism, and the results supported the formation of the more stable thione tautomer, which was consistent with experimental X-ray crystallography data. najah.edu The energy profiles for the tautomerization reaction can be calculated to determine the transition state and the activation energy for the proton transfer. najah.edu Spectroscopic data, such as the characteristic ¹H NMR signal for the N-H proton in the thione form appearing in the range of 13-14 ppm, can be used to experimentally confirm the predominant tautomer. najah.eduoup.comnih.gov

These theoretical investigations, often combined with experimental validation, provide a detailed understanding of the tautomeric behavior of 1,2,4-triazole derivatives, which is fundamental to their reactivity and biological activity.

Nonlinear Optical Properties Prediction

Computational chemistry plays a pivotal role in the prediction and understanding of the nonlinear optical (NLO) properties of materials. For molecules like this compound, theoretical calculations can predict their potential for use in optoelectronic applications by evaluating parameters such as polarizability and hyperpolarizability.

Density Functional Theory (DFT) is a widely used method for these predictions. For instance, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide utilized the M06/6-311G(d,p) functional to investigate their NLO properties. nih.govnih.gov The calculations focused on determining the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govnih.gov Significant values for these parameters indicate a strong NLO response. In that study, one of the derivatives exhibited a notable linear polarizability and high first and second hyperpolarizability values, suggesting its promise for NLO applications. nih.govnih.gov

The relationship between molecular structure and NLO properties is a key aspect of these computational studies. The analysis of frontier molecular orbitals (HOMO and LUMO) and their energy gap can provide insights into the charge transfer characteristics of the molecule, which are often linked to its NLO response. nih.govnih.gov

In another example, first-principles calculations using the full potential linear augmented plane wave (FPLAPW) method within DFT were performed on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione crystals. nih.gov These calculations predicted a high second harmonic generation with several non-zero components, indicating significant second-order optical susceptibility. nih.gov Similarly, for a different triazole compound, DFT calculations at the B3LYP/6-31G(d) level predicted that its NLO properties were greater than those of urea, a standard reference material for NLO studies. tandfonline.com These theoretical predictions are crucial for identifying and designing new materials with enhanced NLO properties for technological applications.

Quantum Chemical Parameter Correlation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated parameters with experimental data. For this compound and its derivatives, quantum chemical calculations can provide a wealth of information that can be correlated with experimental findings from spectroscopic and other analytical techniques.

This correlation allows for a deeper understanding of the molecular properties and confirms the accuracy of the computational methods used. For instance, calculated geometric parameters such as bond lengths and bond angles from DFT optimizations can be compared with data obtained from X-ray crystallography. Studies on various triazole derivatives have shown good agreement between the optimized geometries and the crystal structures determined experimentally. rsc.orgtandfonline.com

Vibrational frequencies calculated using methods like B3LYP/cc-pVDZ can be correlated with experimental FT-IR spectra. core.ac.uk The calculated frequencies for specific vibrational modes, such as N-H, C-N, and C=C stretching, have been shown to be in good harmony with the experimentally observed bands. najah.educore.ac.uk

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra. tandfonline.comnajah.edunih.gov For example, the calculated chemical shift for the diagnostic N-H proton in a triazole-thione derivative was found to be in excellent correlation with the experimental value, confirming the thione tautomeric form. najah.edu

Furthermore, electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO energy gap, can be related to experimental UV-Vis absorption spectra. nih.govresearchgate.net The calculated electronic transitions can help in the assignment of the observed absorption bands. researchgate.net This strong interplay between theoretical predictions and experimental results is essential for the accurate characterization and understanding of the chemical and physical properties of this compound.

Reactivity, Chemical Transformations, and Derivatization of 1 Methyl 3 Phenyl 1h 1,2,4 Triazole Derivatives

General Reaction Pathways

The reactivity of the 1,2,4-triazole (B32235) ring is characterized by its aromatic nature and the presence of three nitrogen atoms, which can act as sites for both electrophilic and nucleophilic attack. The carbon atoms of the triazole ring are generally electron-deficient and thus susceptible to nucleophilic substitution, particularly under forcing conditions. chemicalbook.com

Oxidation Reactions

The oxidation of 1,2,4-triazole derivatives can lead to various products depending on the oxidizing agent and the substitution pattern of the triazole ring. While specific oxidation studies on 1-methyl-3-phenyl-1H-1,2,4-triazole are not extensively documented, related triazole derivatives offer insights into potential transformations. For instance, the oxidation of 4-phenyl-1-pivaloylsemicarbazide results in the formation of a 5-hydroxy-4,5-dihydro-3H-1,2,4-triazol-3-one derivative, indicating that the triazole ring can be hydroxylated under oxidative conditions. osi.lv The direct oxidation of the triazole ring in this compound could potentially lead to the formation of N-oxides, although such reactions are more commonly reported for 1,2,3-triazoles. rsc.org It is also conceivable that strong oxidation could lead to ring cleavage.

Reduction Reactions

The reduction of the 1,2,4-triazole ring is generally challenging due to its aromatic stability. However, the reduction of substituents on the triazole ring is a more common transformation. For instance, if the phenyl group were to be nitrated, the resulting nitro group could be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for further functionalization.

While direct reduction of the 1,2,4-triazole ring itself is not a common reaction pathway, studies on related heterocyclic systems suggest that under harsh conditions with powerful reducing agents, ring reduction might be possible. For example, the regioselective reduction of 1-substituted 1,2,3-triazole 4,5-diesters has been achieved using sodium borohydride, where the ester group at the C(5) position is preferentially reduced. researchgate.net This suggests that the presence of activating groups can facilitate the reduction of substituents on the triazole ring.

Substitution Reactions (e.g., at Nitrogen Atoms)

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can undergo electrophilic substitution. In this compound, the N1 position is already occupied by a methyl group. The remaining nitrogen atoms, N2 and N4, are potential sites for further substitution, such as alkylation or arylation.

Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. chemicalbook.com For instance, the N-arylation of 1,2,4-triazole with aryl halides has been achieved using copper-based catalysts, often yielding a mixture of isomers. researchgate.netscispace.comresearchgate.net Palladium-catalyzed N-arylation of 4-substituted 1,2,3-triazoles has shown high selectivity for the N2 position. nih.gov While these examples are for different triazole systems, they highlight the potential for selective N-functionalization of the this compound core.

Functionalization and Ring System Construction

The this compound core can be utilized as a scaffold for the construction of more complex heterocyclic systems. This can be achieved by introducing functional groups onto the triazole or phenyl ring, which can then participate in cyclization reactions. For example, functionalization of the phenyl ring with a group amenable to cyclization, such as an ortho-amino or ortho-hydroxyl group, could allow for the annulation of an additional ring onto the triazole structure.

Furthermore, the triazole ring itself can be constructed from acyclic precursors, a strategy that allows for the introduction of various substituents. For instance, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized in a one-pot reaction from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.govfrontiersin.org This approach offers a convergent route to highly diversified 1,2,4-triazole derivatives.

Formation of Schiff Bases and Related Heterocyclic Compounds

A key derivatization pathway for 1,2,4-triazoles involves the introduction of an amino group, which can then be converted into a Schiff base. While this compound itself does not have a free amino group, a derivative such as 4-amino-1-methyl-3-phenyl-1H-1,2,4-triazolium salt could be a precursor for Schiff base formation.

The condensation of amino-1,2,4-triazoles with various aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for the synthesis of other heterocyclic compounds and have shown a wide range of biological activities. nih.govchemijournal.comresearchgate.netmdpi.com For example, Schiff bases derived from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole have been synthesized and evaluated for their fungicidal activity. chemijournal.com The general reaction involves the condensation of the amino group with a carbonyl compound, often under acidic or basic catalysis, to form the characteristic C=N double bond of the Schiff base.

Starting Amino-triazole DerivativeAldehyde/KetoneResulting Schiff Base (General Structure)
4-Amino-3-mercapto-5-phenyl-4H-1,2,4-triazoleSubstituted Benzaldehydes4-Arylidenamino-3-mercapto-5-phenyl-4H-1,2,4-triazoles
3-Amino-1,2,4-triazoleVarious Aromatic Aldehydes3-(Arylmethylideneamino)-1,2,4-triazoles
4-Amino-1,2,4-triazoleVarious Aromatic Aldehydes4-(Arylmethylideneamino)-1,2,4-triazoles

These Schiff bases can undergo further reactions, such as cyclization, to form a variety of heterocyclic systems.

Derivatization for Enhanced Chemical or Material Properties

The derivatization of the this compound core is a key strategy for modulating its chemical and material properties. By introducing specific functional groups, the electronic, optical, and biological properties of the molecule can be fine-tuned.

In the field of materials science, triazole-based compounds are of interest for their potential applications in organic light-emitting diodes (OLEDs) and as functional polymers. The introduction of chromophoric or electronically active groups onto the this compound scaffold could lead to materials with desirable photophysical properties. The synthesis of poly-1,2,3-triazole-based functional materials has been reviewed, highlighting the versatility of the triazole ring in creating advanced materials. scispace.comrsc.org

In medicinal chemistry, derivatization is crucial for optimizing the pharmacological profile of a lead compound. The 1,2,4-triazole nucleus is a common feature in many clinically used drugs. nih.gov The modification of the phenyl ring or the introduction of functional groups at other positions of the triazole can significantly impact the biological activity. For instance, the introduction of different substituents on the phenyl ring of 1,2,4-triazole derivatives has been shown to influence their anticancer and antimicrobial activities.

Derivative TypePotential ApplicationRationale
Halogenated derivativesMedicinal ChemistryHalogen atoms can modulate lipophilicity and metabolic stability.
Amino and nitro derivativesSynthetic IntermediatesProvide handles for further functionalization and synthesis of more complex molecules.
Schiff base derivativesMedicinal Chemistry, Ligand DesignThe imine group can participate in coordination with metal ions and hydrogen bonding interactions.
Extended conjugated systemsMaterials ScienceCan lead to materials with interesting photophysical properties for applications like OLEDs.

Coordination Chemistry of 1 Methyl 3 Phenyl 1h 1,2,4 Triazole and Its Derivatives

Ligand Properties and Coordination Modes

The 1,2,4-triazole (B32235) ring system offers multiple potential coordination sites, leading to a diversity of binding modes. The specific mode of coordination can be finely tuned by the placement of substituents on the triazole ring. rsc.org

N-Coordination (Neutral, Anionic, Cationic Nitrogen Donors)

1,2,4-triazoles can coordinate to metal centers through their nitrogen atoms in several ways. As neutral ligands, they typically coordinate in a monodentate fashion through one of the ring nitrogen atoms. isres.org Deprotonation of the triazole ring leads to an anionic ligand that can act as a bridge between two metal centers, a common mode observed in many polynuclear complexes. isres.orgmdpi.com Furthermore, the triazole ring can be part of a larger, cationic ligand system, where it still utilizes its nitrogen atoms for coordination.

The pKa of the 1,2,4-triazolium cation (C₂N₃H₄⁺) is 2.45, while the pKa of the neutral molecule is 10.26, indicating its ability to act as both a proton acceptor and donor. wikipedia.org In early transition metal complexes, such as those with titanium, both η¹- and η²-coordination modes of the 1,2,4-triazolato ligand have been observed. acs.org Molecular orbital calculations suggest that the η²-coordination is generally more stable. acs.org

Coordination ModeDescriptionExample Metal Ions
Neutral Monodentate Coordination through a single nitrogen atom of the neutral triazole ring. isres.orgPt(II), Ni(II) isres.org
Anionic Bridging Deprotonated triazole bridges two metal centers, often via N1 and N2 atoms. mdpi.comMn(II), Co(II), Ni(II), Cu(II) mdpi.com
Cationic Ligand The triazole is part of a larger cationic ligand, coordinating through nitrogen.Ir(III) acs.org
η¹-Coordination The anionic triazolato ligand binds to a single metal center through one nitrogen atom. acs.orgTi(IV), Nb(V) acs.org
η²-Coordination The anionic triazolato ligand binds to a single metal center through two adjacent nitrogen atoms. acs.orgTi(IV) acs.org

C-Coordination (Carbanionic and Mesoionic Carbene Donors)

Beyond traditional N-coordination, 1,2,4-triazoles can be precursors to N-heterocyclic carbenes (NHCs), specifically mesoionic carbenes (MICs). These carbenes are strong σ-donors and can form robust bonds with metal centers. The formation of a 1,2,3-triazol-5-ylidene, a type of mesoionic carbene, occurs through the deprotonation of a 1,2,3-triazolium salt. nih.gov This allows for C-coordination, where the carbene carbon atom binds directly to the metal.

For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be methylated to form 1,3-dimethyl-4-phenyl-1H-1,2,3-triazolium iodide, the precursor to a mesoionic carbene. nih.govacs.org This mesoionic carbene can then coordinate to metal centers, such as iridium(III), in a C^C: fashion. acs.org These MICs have gained popularity due to their strong donor properties and modular synthesis. nih.gov

Multidentate Ligand Behavior

The introduction of donor-atom-carrying substituents onto the 1,2,4-triazole ring allows for the creation of multidentate ligands. isres.org This multidentate character enhances the stability of the resulting metal complexes through the chelate effect. These ligands can coordinate to a metal center through a nitrogen atom of the triazole ring and another donor atom from a substituent, acting as a bidentate or even a polydentate ligand. isres.orgnih.gov

For example, a ditopic ligand containing both a triazole and a pyrazole (B372694) ring coordinates in a bidentate mode through a nitrogen atom from each ring. nih.gov Similarly, bis(terdentate) ligands incorporating a 1,2,4-triazole unit have been synthesized and shown to encapsulate two metal centers. nih.gov

Bridging Modes of Triazole-Based Ligands

One of the most significant features of 1,2,4-triazole derivatives in coordination chemistry is their ability to act as bridging ligands, connecting multiple metal centers to form polynuclear complexes and coordination polymers. mdpi.com The most common bridging mode involves the N1 and N2 atoms of the triazole ring, creating a short and conjugated pathway that can facilitate magnetic exchange between paramagnetic metal centers. mdpi.com

This N1-N2 bridging is not significantly hindered by functionalization at the 4-position of the triazole ring. mdpi.com This property has been extensively utilized to construct a wide range of structures, from discrete polynuclear complexes to one-, two-, and three-dimensional coordination polymers. mdpi.comfigshare.com The nature of the substituents on the triazole ring can influence the resulting structure and its magnetic properties. mdpi.com

Synthesis of Metal Complexes

The synthesis of metal complexes with 1-methyl-3-phenyl-1H-1,2,4-triazole and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Coinage Metal Complexes (e.g., Gold(I), Copper, Rhenium, Iridium(III))

Copper(I) Complexes: Copper(I) has been shown to form a variety of complexes with 1,2,4-triazole derivatives. For instance, the solvothermal reaction of organonitriles and ammonia (B1221849) in the presence of Cu(II) salts can lead to the in-situ formation of 3,5-disubstituted 1,2,4-triazolates which then coordinate to the resulting Cu(I) ions. acs.org Copper(I) complexes with N4-functionalized 1,2,4-triazoles can form structures ranging from one- to three-dimensional polymers, with the triazole ligand adopting either a monodentate or a bridging coordination mode. figshare.com

Gold(I) and Silver(I) Complexes: Mesoionic carbenes derived from 1,2,3-triazoles readily form complexes with gold(I) and silver(I). nih.gov The synthesis often involves the initial formation of a silver-MIC complex from a triazolium salt, followed by transmetalation to gold. nih.gov

Iridium(III) Complexes: Cationic iridium(III) complexes have been synthesized using phenyl-triazole derivatives as cyclometalating ligands. acs.orgscispace.com For example, 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding mesoionic carbene have been used to create luminescent iridium(III) complexes with tunable photophysical properties. acs.org The synthesis can involve direct cyclometalation reactions. acs.org Iridium(III) complexes with 5-phenyl-1H-1,2,4-triazole type ligands have also been prepared, exhibiting blue-shifted emissions. acs.org

Rhenium(I) Complexes: Rhenium(I) complexes can be formed with multidentate ligands containing a 1,2,3-triazole moiety. For example, a bis-triazole ligand can react with rhenium(I) pentacarbonyl chloride to yield a Re(I) complex. researchgate.net

MetalLigand TypeResulting Complex Type
Copper(I) 1,2,4-Triazolates, N4-functionalized 1,2,4-triazolesCoordination Polymers (1D, 2D, 3D) figshare.comacs.org
Gold(I) Mesoionic Carbenes from 1,2,3-triazoles[Au(MIC)L] type complexes nih.gov
Silver(I) Mesoionic Carbenes from 1,2,3-triazoles[Ag(MIC)₂]⁺ type complexes nih.gov
Iridium(III) Phenyl-triazoles, Mesoionic CarbenesCationic cyclometalated complexes acs.orgacs.org
Rhenium(I) Multidentate 1,2,3-triazole ligands[Re(CO)₃(L)] type complexes researchgate.net

Transition Metal Complexes

Research into the transition metal complexes of 1,2,4-triazole derivatives reveals a rich and diverse field. These ligands can coordinate to metal ions in various modes, leading to a range of structural motifs and properties. For instance, a series of copper(I) complexes featuring a bridging 1,2,4-triazole and aminophosphane chelating donors have been synthesized and characterized. These complexes form dimeric structures and exhibit blue to yellow emissions with potential applications in thermally activated delayed fluorescence (TADF). rsc.org

Furthermore, studies on other substituted 1,2,4-triazoles, such as those with pyridyl and phenyl groups, have demonstrated the tunability of the resulting complexes' properties. For example, mononuclear copper(I) halide complexes with 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole and triphenylphosphine (B44618) ligands have been prepared, exhibiting bright green emission in the solid state and showing promise for use in organic light-emitting diodes (OLEDs).

While no specific data exists for this compound, research on the isomeric ligand, 1-methyl-4-phenyl-1H-1,2,3-triazole, has shown its utility in forming cationic iridium(III) complexes. These complexes display tunable redox and emission properties, with emission colors ranging from blue to red, highlighting the potential of substituted phenyl-triazoles in creating photoactive materials. researchgate.net The coordination in these complexes can occur through different chelation modes, influencing the electronic properties of the final compound. researchgate.net

A summary of representative transition metal complexes with related 1,2,4-triazole ligands is presented in the table below.

LigandMetal Ion(s)Key Structural FeaturesReference
1,2,4-triazoleCopper(I)Dimeric structures with bridging triazole rsc.org
2-((4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) (PTMP)Co(II), Ni(II), Zn(II)Forms six-membered chelating rings researchgate.net
1-methyl-4-phenyl-1H-1,2,3-triazoleIridium(III)Cationic complexes with tunable redox and emission researchgate.net

Metal-Organic Frameworks (MOFs)

The use of 1,2,4-triazole derivatives as linkers in the construction of Metal-Organic Frameworks (MOFs) is a significant area of research. researchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. The triazole moiety, with its multiple nitrogen atoms, can bridge metal centers to form robust one-, two-, or three-dimensional networks. tennessee.edu

For example, a copper(II) MOF has been synthesized using an asymmetric 1,2,4-triazole and tetrazole ligand, where the triazole unit exhibits a bridging bis-monodentate coordination mode. rsc.org Another study reports the synthesis of a series of coordination polymers using a semi-rigid 4-substituted 1,2,4-triazole ligand, bis(4-(1,2,4-triazol-4-yl)phenyl)methane, in combination with various biscarboxylates. These studies demonstrate how the choice of metal ion and co-ligand can tune the dimensionality and topology of the resulting frameworks.

Post-synthetic modification of MOFs with triazole-containing ligands is another strategy to introduce new functionalities. For instance, a zirconium-based MOF has been functionalized with triazole- and tetrazole-containing ligands through post-synthetic ligand exchange. nih.gov While no MOFs incorporating this compound have been reported, the versatility of the triazole group suggests its potential as a valuable building block in the design of novel MOFs.

Influence of Ligand Coordination on Complex Structure and Luminescent Properties

The coordination of 1,2,4-triazole ligands to metal centers has a profound influence on the resulting complex's structure and luminescent properties. The geometry around the metal ion, the dimensionality of the coordination polymer, and the photophysical characteristics are all dictated by the nature of the ligand and the metal. acs.org

In luminescent coordination polymers, the emission can originate from the ligand, the metal, or a charge transfer between them. The coordination to a metal ion can alter the ligand's intrinsic fluorescence, often leading to red or blue shifts in the emission spectrum. For example, a cadmium(II) coordination network based on 1,3-di-(1,2,4-triazol-4-yl)benzene exhibits a red shift in its luminescence compared to the free ligand, which is attributed to the coordination of the triazole to the cadmium ion.

The identity of the metal ion also plays a crucial role. In a series of isoreticular MOFs based on bis(carboxyphenyl)-1,2,4-triazole, the choice of metal ion (Cu, Co, Zn) was found to impact the adsorption properties of the framework. Furthermore, the luminescent properties of coordination polymers can be tuned by the selection of the metal center and the ancillary ligands. researchgate.net Highly luminescent materials based on 4H-1,2,4-triazole derivatives have been synthesized, demonstrating the potential of this scaffold in optoelectronic applications. nih.gov

A theoretical study on blue-emitting heteroleptic iridium(III) complexes with substituted 1,2,4-triazole moieties has shown that the substitution on the triazole ring significantly affects the emission energy and phosphorescent properties. researchgate.net This highlights the importance of ligand design in tuning the photophysical characteristics of metal complexes.

While the specific influence of this compound coordination remains to be explored, the existing body of research on related compounds provides a strong foundation for future investigations into its potential as a versatile ligand in coordination chemistry.

Applications in Advanced Materials Science

Role in Functional Materials Development

The 1,2,4-triazole (B32235) scaffold is a key component in the development of functional organic materials due to its unique combination of properties. Its high nitrogen content leads to a highly electron-deficient system, which is advantageous for creating materials with specific electronic functionalities. researchgate.net This electron-deficient nature is fundamental to the design of materials with excellent electron-transport and hole-blocking capabilities. researchgate.net

Derivatives of 1,2,4-triazole are explored in a variety of applications, from optoelectronics to medicine and agriculture, underscoring the versatility of this heterocyclic system. mdpi.com In materials science, the focus is often on its use in organic light-emitting diodes (OLEDs), solar cells, and conductive materials. The stability of the triazole ring, both thermally and chemically, further enhances its suitability for these applications. mdpi.com By chemically modifying the core 1,2,4-triazole structure, for instance by adding phenyl groups, researchers can fine-tune the material's properties to meet the specific demands of a particular application.

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The electron-deficient 1,2,4-triazole core is a highly sought-after building block for materials used in organic light-emitting diodes (OLEDs), particularly in phosphorescent OLEDs (PHOLEDs). hkbu.edu.hkhkbu.edu.hk Its primary role is to facilitate the efficient transport of electrons and to confine the excitons (electron-hole pairs) within the emissive layer of the device, leading to improved efficiency and performance.

In PHOLEDs, a host material makes up the bulk of the emissive layer and is doped with a small amount of a phosphorescent guest molecule (the dopant). The host material must have a high triplet energy to effectively transfer energy to the dopant. The 1,2,4-triazole moiety is instrumental in achieving this. For example, a novel host material, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), which incorporates a 1,2,4-triazole unit, was synthesized and shown to have a high triplet energy of 3.01 eV. hkbu.edu.hk This high triplet energy makes it suitable for both blue and green PHOLEDs. hkbu.edu.hkhkbu.edu.hk The use of such host materials can lead to devices with high external quantum efficiencies. elsevierpure.com

The combination of electron-donating and electron-accepting moieties within a single molecule, connected by a π-conjugated system, is a common strategy for creating efficient OLED materials. The 1,2,4-triazole ring is an excellent electron acceptor. When combined with an electron-donating group like carbazole, it can form a bipolar host material. hkbu.edu.hk This bipolar nature allows for balanced charge transport (both electrons and holes), which is crucial for high-performance OLEDs. elsevierpure.com Research has shown that organic compounds with donor-acceptor structures linked through π-conjugated systems are widely investigated for their applications in optoelectronic devices like OLEDs. mdpi.com

Conductive and Electronic Materials (Electron-Transport and Hole-Blocking Properties)

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent candidate for use in electron-transporting layers (ETLs) and hole-blocking layers (HBLs) in electronic devices. researchgate.net These layers are essential for ensuring that the charge carriers (electrons and holes) are efficiently managed within the device, leading to improved performance and stability.

A study on a poly(1,20-distyrylbenzene-co-1,2-[4-(p-ethylphenyl)]triazole) (TRIDSB) copolymer demonstrated its effectiveness as an electron transport material. spiedigitallibrary.org When incorporated into a multilayer LED, it facilitated electron injection and significantly increased the external quantum efficiency of the device. spiedigitallibrary.org The thermal stability of this polymer, with no glass transition or melting point observed up to 250 °C, further highlights the robustness of triazole-based materials. spiedigitallibrary.org

In another example, a material incorporating two 3,4,5-triphenyl-1,2,4-triazole (B1348233) molecules with a silicon atom bridge (SiTAZ) exhibited high electron mobility of 6.2 × 10−4 cm2 V−1 s−1. researchgate.net When used as a hole-blocking and electron-transporting material in a deep blue PHOLED, it resulted in a maximum external quantum efficiency of 15.5%. researchgate.net

MaterialApplicationKey PropertyValue
TRIDSB copolymerElectron Transport Layer (LED)External Quantum Efficiency Increase10-fold
SiTAZHole-Blocking & Electron-Transport Layer (PLED)Electron Mobility6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹
SiTAZHole-Blocking & Electron-Transport Layer (PLED)External Quantum Efficiency (max)15.5%

Solar Cells (e.g., Perovskite Solar Cells)

In the field of photovoltaics, particularly perovskite solar cells, derivatives of 1,2,4-triazole have been investigated as hole-transporting materials (HTMs). nih.govresearchgate.net HTMs play a crucial role in extracting and transporting the positive charge carriers (holes) generated in the perovskite layer to the electrode.

Researchers have synthesized efficient HTMs by incorporating a 4-phenyl-1,2,4-triazole core with electron-rich diphenylamino side arms. nih.govresearchgate.net These donor-acceptor type molecules exhibited effective intramolecular charge transfer, which is beneficial for hole-transporting properties. nih.govresearchgate.net Perovskite solar cells using these triazole-based HTMs achieved high power conversion efficiencies (PCEs) of up to 14.4%, comparable to the commonly used but more expensive HTM, spiro-OMeTAD. nih.govresearchgate.net This demonstrates the potential of 1,2,4-triazole derivatives as a cost-effective alternative in high-efficiency perovskite solar cells. nih.govresearchgate.net

Hole-Transporting MaterialPower Conversion Efficiency (PCE)
TAZ-[MeOTPA]210.9%
TAZ-[MeOTPATh]214.4%
spiro-OMeTAD (reference)14.7%

Supercapacitors

The application of 1,2,4-triazole derivatives extends to energy storage devices like supercapacitors. A novel porous manganese-based metal-organic framework (MOF) was prepared using a 1,2,4-triazole (Htrz) organic linker. csic.es This material, named UPMOF-5, was investigated as a battery-type electrode for a supercapattery, a hybrid energy storage device that combines the properties of a supercapacitor and a battery. csic.es While this research focuses on the 1,2,4-triazole linker within a metal-organic framework rather than a standalone molecule, it highlights the adaptability of the triazole structure in creating materials for advanced energy storage applications.

Data Storage DevicesThere is no documented research on the application of 1-Methyl-3-phenyl-1H-1,2,4-triazole in any form of data storage technology.

Due to the absence of specific research on this compound within the requested contexts, no detailed findings or data tables can be provided.

Environmental Fate and Degradation Studies of 1,2,4 Triazole Metabolites

Aerobic Soil Metabolism

Under aerobic conditions, 1,2,4-triazole (B32235) demonstrates a range of degradation rates in soil, influenced by soil type and microbial activity. Studies show that 1,2,4-triazole can be metabolized by soil microorganisms. For instance, in laboratory studies, the degradation half-life (DT50) of 1,2,4-triazole in three different soils (sandy loam, loamy sand, and silt loam) averaged 8 days under aerobic conditions at 20°C. epa.gov The degradation process leads to the formation of several minor metabolites and a significant amount of unextractable residues and carbon dioxide. epa.gov

The major end products of the aerobic soil metabolism of [3,5-14C]1,2,4-triazole include eurl-pesticides.euresearchgate.netresearchgate.netTriazol-1-yl-acetic acid, which was found at a maximum of 7% of the applied radioactivity, CO2 (up to 33%), and unextractable residues which accounted for up to 65% after 120 days. epa.gov Other minor metabolites, such as 1,2,4-Triazole-hydroxy, have also been identified in small amounts. epa.gov The persistence of parent triazole fungicides themselves can be moderate to high, with half-lives varying significantly depending on the soil type. For example, the half-lives of epoxiconazole, tebuconazole, and flutriafol (B1673497) ranged from 58 to 365 days across different soil types like red soil, paddy soil, and black soil. researchgate.netere.ac.cn

Table 1: Aerobic Soil Metabolism of 1,2,4-Triazole

Soil Type DT50 (days) Kinetic Model Reference
Laacher Hof AXXa sandy loam 6.32 Non-linear first order epa.gov
BBA 2.2 loamy sand 9.91 Non-linear first order epa.gov

Biodegradation Pathways

The biodegradation of 1,2,4-triazole is a key process in its environmental dissipation. Certain microorganisms are capable of utilizing 1,2,4-triazole as a sole source of carbon and nitrogen. researchgate.net For example, a strain of Shinella sp. (NJUST26) isolated from contaminated soil demonstrated the ability to degrade 1,2,4-triazole. researchgate.net The proposed biodegradation pathway involves the initial oxidation of 1,2,4-triazole to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO). Subsequently, the DHTO ring is cleaved to form N-hydrazonomethyl-formamide, which is then further degraded into more readily biodegradable compounds like semicarbazide (B1199961) and urea. researchgate.netisres.org

Co-metabolism, particularly through nitrification, has been shown to enhance the biodegradation of 1,2,4-triazole in activated sludge reactors. researchgate.net The presence of ammonium (B1175870) (NH4+) can stimulate the activity of nitrifying bacteria, which in turn contributes to the breakdown of the triazole ring. researchgate.net This process leads to the formation of intermediates such as 2,4-dihydro- eurl-pesticides.euresearchgate.netresearchgate.nettriazol-3-one and eurl-pesticides.euresearchgate.netresearchgate.nettriazolidine-3,5-dione. researchgate.net The addition of other organic carbon sources like glucose, sucrose, and yeast extract at low concentrations can also accelerate the biodegradation of 1,2,4-triazole. researchgate.netisres.org

Persistence and Mobility in Environmental Systems (Soil, Aquatic Systems)

The persistence and mobility of 1,2,4-triazole and its parent fungicides are influenced by their physicochemical properties and environmental conditions. isres.org Triazole fungicides can exhibit long residual periods in both soil and water. researchgate.netere.ac.cn For instance, the half-lives of fungicides like epoxiconazole, tebuconazole, and flutriafol can range from 58 to 365 days in various soil types. researchgate.netere.ac.cn

In aquatic systems, 1,2,4-triazole is generally stable to hydrolysis at environmentally relevant pH values (5, 7, and 9), with a half-life exceeding 30 days at 25°C. epa.gov It also does not undergo significant direct photolysis in sunlight. epa.govepa.gov However, indirect photochemistry can contribute to its degradation, although this process is slow, with estimated half-lives in the environment of one to three years. acs.org Due to its high water solubility and low sorption to soil, 1,2,4-triazole has the potential for mobility and can leach into groundwater. isres.orgnih.gov Studies have shown that some parent triazole fungicides have low adsorption in soil and can be detected in leachates at concentrations exceeding the maximum admissible concentration for groundwater established by the EU. researchgate.net

Table 2: Persistence of Triazole Fungicides in Different Environmental Systems

Compound System Half-life (DT50) Conditions Reference
Epoxiconazole Red Soil 58.2 - 72.9 days - researchgate.netere.ac.cn
Tebuconazole Paddy Soil 182 - 365 days - researchgate.netere.ac.cn
Flutriafol Black Soil 102 - 161 days - researchgate.netere.ac.cn
1,2,4-Triazole Water (pH 5, 7, 9) > 30 days 25°C, Hydrolysis epa.gov

Inter-conversion of Triazole Metabolites (e.g., 1,2,4-Triazole, Triazole Alanine (B10760859), Triazole Acetic Acid)

Following the application of a triazole-derivative fungicide, the triazole ring can be released from the parent compound through biological or chemical processes. epa.gov In plants, the 1,2,4-triazole molecule can conjugate with serine to form triazole alanine (TA). epa.goveurl-pesticides.eu TA can then be oxidized to form triazole acetic acid (TAA). epa.goveurl-pesticides.eu These three compounds—1,2,4-triazole, TA, and TAA—are the primary terminal forms of the triazole ring in plants and are collectively known as triazole derivative metabolites. epa.govfao.org The relative proportions of these metabolites can vary depending on the parent pesticide and environmental conditions. epa.gov TA and TAA are predominantly found in plant commodities, whereas 1,2,4-triazole is more associated with animal commodities and to a lesser extent in plants. epa.govfao.org These metabolites can also inter-convert in the environment and may be taken up by subsequent crops. eurl-pesticides.eu

Environmental Stability Considerations

The 1,2,4-triazole moiety is noted for its relative stability in the environment. eurl-pesticides.eu This stability contributes to its potential to be found in various environmental compartments, including soil, water, crops, and livestock. eurl-pesticides.eu The stability of 1,2,4-triazole to hydrolysis and direct photolysis contributes to its persistence in aquatic environments. epa.gov While biodegradation is a primary degradation pathway, its effectiveness can be limited by the recalcitrant nature of the compound. researchgate.netresearchgate.net The persistence of 1,2,4-triazole and other triazole metabolites necessitates careful monitoring of their levels in the environment to assess potential long-term risks. researchgate.netere.ac.cn

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-3-phenyl-1H-1,2,4-triazole?

Answer:
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or functionalization of pre-existing triazole scaffolds. Key strategies include:

  • Azide-Alkyne Cycloaddition : Reacting perfluorophenylazide with acetylenes under 1,3-dipolar cycloaddition conditions to form the triazole core .
  • Methoxy/Nitro Group Introduction : For derivatives like 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole, sequential reactions involve methoxylation (using methanol) followed by nitration with nitric acid .
  • Derivatization of 3-Amino-1,2,4-triazole : Use 3-amino-1,2,4-triazole as a precursor for further modifications, such as alkylation or aryl substitution, to introduce methyl or phenyl groups .

Validation : Confirm purity via elemental analysis and spectroscopic techniques (e.g., IR, NMR) .

Basic: How can spectroscopic methods validate the molecular structure of this compound?

Answer:
A combination of techniques is critical:

  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for triazole rings) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl protons at δ ~2.5 ppm; aromatic protons from phenyl groups at δ ~7.0–7.5 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for exact mass matching) .
  • Elemental Analysis : Ensure stoichiometric agreement with theoretical values (e.g., C, H, N content) .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on analogous triazole compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at <25°C, away from oxidizers and strong bases .
  • Disposal : Collect waste in approved containers and dispose via licensed facilities to prevent environmental release .

Emergency Response : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced: How can crystallographic data contradictions be resolved during refinement?

Answer:
Use specialized software to address common issues:

  • SHELXL Refinement : Employ constraints (e.g., DFIX for bond distances) and anisotropic displacement parameters for disordered atoms .
  • Validation Tools :
    • ORTEP-3 : Visualize thermal ellipsoids to identify overfitting or misplaced atoms .
    • WinGX : Generate Fo-Fc maps to detect residual electron density and adjust models accordingly .
  • Twinned Data : For high-symmetry crystals, use SHELXL’s TWIN/BASF commands to model twinning .

Best Practice : Cross-validate results with spectroscopic data to ensure consistency .

Advanced: What strategies analyze structure-activity relationships (SAR) in triazole derivatives?

Answer:

  • Pharmacological Assays : Test derivatives for antibacterial/antifungal activity (e.g., MIC assays) and correlate substituent effects (e.g., electron-withdrawing nitro groups enhance bioactivity) .
  • Toxicity Profiling : Assess hepatotoxicity and thyroid disruption via in vitro cell models (e.g., HepG2 cells) and in vivo studies .
  • Computational Modeling : Use DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict target binding .

Case Study : Derivatives with hydroxy(phenyl)methyl groups showed enhanced pharmacological activity in preclinical models .

Advanced: How to design derivatives with improved pharmacological or energetic properties?

Answer:

  • High-Energy Materials : Introduce polynitro groups (e.g., trinitromethyl) via nitration reactions; validate stability via DSC/TGA .
  • Antimicrobial Agents : Incorporate heteroaromatic substituents (e.g., naphthyl or benzyl groups) to enhance lipophilicity and membrane penetration .
  • Salt Formation : Improve solubility by reacting with acids (e.g., HCl) to form hydrochloride salts .

Synthetic Tip : Optimize reaction conditions (e.g., HNO₃ concentration, temperature) to control regioselectivity .

Advanced: How to troubleshoot discrepancies in biological assay results?

Answer:

  • Contamination Checks : Verify compound purity via HPLC; impurities (e.g., unreacted precursors) may interfere with assays .
  • Dose-Response Curves : Ensure linearity in activity-concentration relationships; nonlinearity may indicate aggregation or cytotoxicity .
  • Control Experiments : Compare with 3-amino-1,2,4-triazole (3-AT) in RNA-Seq/ChIP-Seq studies to isolate specific effects .

Note : Adhere to strict handling protocols to avoid degradation (e.g., light-sensitive compounds stored in amber vials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.